molecular formula C18H19N3O4S3 B2445100 N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899958-77-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2445100
CAS No.: 899958-77-1
M. Wt: 437.55
InChI Key: KWMCEJGPSOHSOQ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and oncology. Its molecular structure integrates a 4-methoxy-benzothiazole moiety connected via a carboxamide linker to a piperidine ring that is sulfonylated by a thiophene group. This specific architecture is characteristic of molecules investigated for their potential to interact with key biological targets. Compounds featuring the benzothiazole scaffold have demonstrated significant and prevalent biological activities against a diverse range of cancer cell lines, making them a privileged structure in anticancer agent discovery . The piperidine ring is a versatile scaffold in medicinal chemistry and is present in various pharmacologically active agents, contributing to the molecular properties necessary for effective target binding . Furthermore, the thiophene-sulfonyl group is a recurrent feature in designed bioactive molecules, as seen in patented substituted thiophene derivatives explicitly investigated as anti-cancer agents . The primary research value of this compound lies in its potential as a lead structure for developing novel therapeutic agents. Its structural features suggest it is a candidate for evaluating inhibitory activity against enzymes like carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic solid tumors and are validated anticancer targets . Inhibition of these enzymes can disrupt the pH regulation of cancer cells, impairing their survival and proliferation. This product is intended for Research Use Only (RUO) and is strictly not designed for human therapeutic applications, diagnostic use, or veterinary use. Researchers handling this compound should adhere to standard laboratory safety protocols, as its complete safety profile may not be fully characterized.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-25-13-4-2-5-14-16(13)19-18(27-14)20-17(22)12-7-9-21(10-8-12)28(23,24)15-6-3-11-26-15/h2-6,11-12H,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMCEJGPSOHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its ability to interact with specific proteins or enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can bind to specific sites on proteins, modulating their activity. The thiophene sulfonyl group may enhance the compound’s solubility and bioavailability, while the piperidine carboxamide moiety can improve its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

Compared to similar compounds, N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activity. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O4S3C_{18}H_{19}N_{3}O_{4}S_{3}, with a molecular weight of 437.6 g/mol. The compound contains a piperidine ring, a benzothiazole moiety, and a thiophene sulfonyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H19N3O4S3
Molecular Weight437.6 g/mol
CAS Number1097896-60-0
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing the benzothiazole unit have shown cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .

Case Study: Cytotoxic Activity
In a comparative study, certain derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types. For example:

CompoundCell LineIC50 (µM)
Benzothiazole Derivative AMCF-70.65
Benzothiazole Derivative BMEL-82.41
DoxorubicinMCF-710.38

These findings suggest that modifications to the benzothiazole structure can enhance anticancer efficacy.

The proposed mechanism of action for this compound involves induction of apoptosis in cancer cells. Flow cytometry assays have revealed that treatment with the compound leads to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

Other Biological Activities

Beyond its anticancer potential, compounds with similar structures have been investigated for additional biological activities:

  • Antiparasitic Activity : Certain derivatives have shown promise in inhibiting parasitic infections.
  • Antimicrobial Properties : Some studies suggest efficacy against bacterial strains, although specific data on this compound is limited.

Research Findings and Future Directions

Research is ongoing to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.

Q & A

Q. What are the established synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide?

The compound is synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1 : Condensation of 4-methoxy-1,3-benzothiazol-2-amine with a piperidine-4-carboxamide derivative using coupling reagents like HATU (1-azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in DMF .
  • Step 2 : Sulfonylation of the piperidine nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from MeOH/EtOAc .

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1HATU, DMF, 0.65 mmol39–63%98–99%
2Thiophene-2-sulfonyl chloride, TEA40–62%≥95%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : Confirms regiochemistry and detects impurities. For example, the piperidine carboxamide proton appears at δ 2.8–3.2 ppm (multiplet), while the thiophene sulfonyl group shows distinct aromatic protons at δ 7.1–7.5 ppm .
  • IR Spectroscopy : Validates sulfonamide (SO2 asymmetric stretch: 1350–1300 cm⁻¹) and carboxamide (C=O stretch: 1660–1640 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Ensures molecular ion consistency (e.g., m/z 500.12 for [M+H]+) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Optimization strategies include:

  • Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst Tuning : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control : Conduct coupling reactions at 0–5°C to minimize decomposition .
  • Workflow Automation : Implement high-throughput screening to identify optimal molar ratios (e.g., 1:1.2 amine:sulfonyl chloride) .

Case Study : A 17% yield improvement was achieved by switching from HATU to PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in step 1 .

Q. How to resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • Multi-Technique Cross-Validation : Combine NOESY (nuclear Overhauser effect spectroscopy) with X-ray crystallography to confirm stereochemistry .
  • Computational Modeling : Use DFT (density functional theory) to predict NMR chemical shifts and compare with experimental data. For example, a 0.3 ppm deviation in 13C NMR signals may indicate conformational flexibility .
  • Isotopic Labeling : Introduce deuterated analogs to trace ambiguous proton assignments .

Q. What computational methods aid in designing derivatives with improved bioactivity?

Advanced approaches include:

  • Quantum Chemical Calculations : Predict binding affinity to target proteins (e.g., KDR kinase) using docking software (AutoDock Vina) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with antimicrobial activity. For example, the trifluoromethyl group in analogous compounds enhances metabolic stability by 30% .
  • Reaction Path Search : Use artificial intelligence (e.g., ICReDD’s algorithms) to simulate reaction pathways and identify low-energy intermediates .

Q. How to analyze reaction mechanisms for its synthesis?

Mechanistic insights are gained via:

  • Kinetic Studies : Monitor reaction progress using in-situ IR to detect intermediate formation .
  • Isotope Effects : Replace H2O with D2O to assess proton transfer steps in sulfonylation .
  • Trapping Experiments : Add TEMPO (a radical scavenger) to test for radical intermediates during coupling .

Data Contradiction Analysis Example

Scenario : Discrepancy in HPLC retention times between batches.
Resolution :

  • Hypothesis : Residual solvents (e.g., DMF) alter polarity.
  • Testing : Conduct GC-MS to quantify solvent traces.
  • Result : Batches with >0.1% DMF showed 2-minute retention shifts.
  • Solution : Implement azeotropic drying with toluene to remove DMF .

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